2-(Bromomethyl)-5-phenylbenzo[d]thiazole 2-(Bromomethyl)-5-phenylbenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 951122-54-6
VCID: VC8331887
InChI: InChI=1S/C14H10BrNS/c15-9-14-16-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr
Molecular Formula: C14H10BrNS
Molecular Weight: 304.21 g/mol

2-(Bromomethyl)-5-phenylbenzo[d]thiazole

CAS No.: 951122-54-6

VCID: VC8331887

Molecular Formula: C14H10BrNS

Molecular Weight: 304.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-5-phenylbenzo[d]thiazole - 951122-54-6

Description

2-(Bromomethyl)-5-phenylbenzo[d]thiazole is a heterocyclic compound with the molecular formula C14H10BrNS and a molecular weight of approximately 304.21 g/mol . It belongs to the broader category of thiazoles, which are known for their applications in pharmaceuticals and agrochemicals due to their diverse biological activities. This compound is particularly noted for its structural features, including a benzene ring fused to a thiazole ring with a bromomethyl substituent.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-5-phenylbenzo[d]thiazole typically involves the bromination of existing thiazole derivatives. The reaction conditions can vary based on the reactivity of the starting materials and desired yield, with typical yields ranging from 60% to 85% depending on the specific conditions employed during synthesis. Catalysts such as palladium or nickel complexes may be used under specific conditions to enhance yield and selectivity.

Applications and Biological Activities

While specific biological activities of 2-(Bromomethyl)-5-phenylbenzo[d]thiazole are not extensively documented, compounds within the thiazole family are known for their diverse biological properties, including antimicrobial and anticancer activities . The bromomethyl group acts as an electrophile that can react with nucleophilic sites on biomolecules, potentially leading to interactions with biological targets.

Research Findings and Future Directions

Research on thiazole derivatives often focuses on their structure-activity relationships and potential applications in medicinal chemistry. For instance, thiazole-integrated pyridine derivatives have shown promising antitumor activity against various cancer cell lines . Future studies on 2-(Bromomethyl)-5-phenylbenzo[d]thiazole could explore its potential in similar contexts, leveraging its reactivity to design novel compounds with enhanced biological efficacy.

CAS No. 951122-54-6
Product Name 2-(Bromomethyl)-5-phenylbenzo[d]thiazole
Molecular Formula C14H10BrNS
Molecular Weight 304.21 g/mol
IUPAC Name 2-(bromomethyl)-5-phenyl-1,3-benzothiazole
Standard InChI InChI=1S/C14H10BrNS/c15-9-14-16-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2
Standard InChIKey JKZOPYMOLLPFFI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr
PubChem Compound 59402789
Last Modified Jul 27 2023

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